2-Amino-9-(4-fluorobenzyl)-9H-purin-6-ol
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Overview
Description
. This compound is a derivative of purine, a class of organic compounds that are significant in various biological processes. It is characterized by the presence of a fluorine atom, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline involves multiple steps, typically starting with the preparation of the triazolopyrazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different properties.
Scientific Research Applications
5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated purine derivatives and triazolopyrazine analogs. Examples include:
- 2-fluoro-6-(3-methoxyanilino)purine
- 5-fluoro-2-(3-methyl-1,2,4-triazolo[4,3-a]pyrazin-8-yl)aniline
Uniqueness
The uniqueness of 5-fluoro-2-({3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}oxy)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the triazolopyrazine core makes it particularly interesting for various applications, offering advantages such as increased stability and enhanced biological activity .
Properties
Molecular Formula |
C12H10FN5O |
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Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-amino-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H10FN5O/c13-8-3-1-7(2-4-8)5-18-6-15-9-10(18)16-12(14)17-11(9)19/h1-4,6H,5H2,(H3,14,16,17,19) |
InChI Key |
FBHSUDNNMWXKFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2N=C(NC3=O)N)F |
Origin of Product |
United States |
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